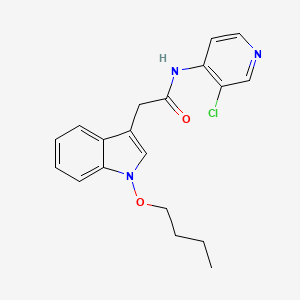

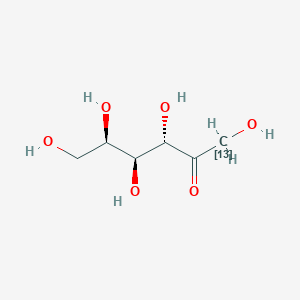

D-Tagatose-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Tagatose-13C: is a rare monosaccharide that is isotopically labeled with carbon-13. It is an isomer of D-galactose and is naturally found in small quantities in various foods such as dairy products, hot cocoa, and certain cheeses. D-Tagatose is known for its prebiotic properties and is used as a low-calorie sweetener in food products like gum, fruit juices, and beverages . The carbon-13 labeling makes it particularly useful in scientific research, allowing for detailed studies of metabolic pathways and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tagatose-13C can be synthesized from D-fructose-13C through an epimerization process at the C-4 position. This involves an oxidation/reduction reaction using Dess-Martin periodinane and sodium borohydride. The overall yield of this process is approximately 23% after five steps and two chromatographic purifications .

Industrial Production Methods: Industrial production of D-Tagatose typically involves the use of biocatalysts such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions, resulting in fewer by-products and minimal pollution. This method is preferred over traditional chemical methods due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: D-Tagatose-13C undergoes various chemical reactions, including:

Isomerization: Conversion from D-galactose to D-tagatose using L-arabinose isomerase.

Oxidation/Reduction: Epimerization at the C-4 position using Dess-Martin periodinane and sodium borohydride.

Browning Reactions: As a reducing sugar, D-tagatose participates in browning reactions during heat treatment.

Common Reagents and Conditions:

L-arabinose isomerase: Used for isomerization reactions.

Dess-Martin periodinane and sodium borohydride: Used for oxidation/reduction reactions.

Major Products:

D-Tagatose: The primary product from the isomerization of D-galactose.

Epimerized D-tagatose: The product from the oxidation/reduction process.

Scientific Research Applications

Chemistry: D-Tagatose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

Biology: It is employed in studies of microbial fermentation and the effects of prebiotics on gut microbiota .

Medicine: D-Tagatose has potential anti-diabetic properties and is being researched for its ability to lower blood sugar levels and improve insulin sensitivity .

Industry: It is used as a low-calorie sweetener in various food products and as an additive in pharmaceutical formulations .

Mechanism of Action

D-Tagatose-13C exerts its effects primarily through its role as a prebiotic and its involvement in metabolic pathways. It is poorly absorbed in the small intestine, leading to fermentation by gut microflora in the colon. This fermentation produces short-chain fatty acids, which are absorbed and metabolized, contributing to its health benefits . Additionally, D-tagatose inhibits key enzymes of sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase, affecting the growth of certain microorganisms .

Comparison with Similar Compounds

D-Galactose: An isomer of D-tagatose, used as a substrate in the production of D-tagatose.

D-Fructose: Another ketohexose that can be epimerized to produce D-tagatose.

Uniqueness: D-Tagatose-13C is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its low-calorie content and prebiotic properties make it a valuable alternative to traditional sweeteners. Additionally, its ability to inhibit specific enzymes involved in sugar metabolism sets it apart from other similar compounds .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |

InChI Key |

BJHIKXHVCXFQLS-PEKYFXIPSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)

![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)